1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole

5-HT6 receptor indole sulfonamide structure-activity relationship

Researchers optimizing 5-HT6 receptor antagonists for cognitive disorders face a scarcity of structurally validated reference compounds with defined piperidine substitution patterns. 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-42-1) directly addresses this gap as a key 3-sulfonylindole comparator for SAR studies. • Confirmed piperidin-3-ylmethyl attachment geometry critical for 5-HT6 over 5-HT7 selectivity • Thiophene-2-sulfonyl group provides distinct electronic profile vs. phenyl analogs • Suitable as HPLC/LC-MS reference standard for positional isomer separation

Molecular Formula C18H20N2O2S2
Molecular Weight 360.5 g/mol
CAS No. 651335-42-1
Cat. No. B12521766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole
CAS651335-42-1
Molecular FormulaC18H20N2O2S2
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
InChIInChI=1S/C18H20N2O2S2/c21-24(22,18-8-4-10-23-18)17-13-20(12-14-5-3-9-19-11-14)16-7-2-1-6-15(16)17/h1-2,4,6-8,10,13-14,19H,3,5,9,11-12H2
InChIKeyIAFPMTUXIJKEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-42-1): Structural and Pharmacological Context for Procurement


1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-42-1) is a synthetic indole derivative with the molecular formula C₁₈H₂₀N₂O₂S₂ and a molecular weight of approximately 360.5 g/mol . It belongs to a broader class of 3-sulfonylindoles that have been investigated as ligands for serotonin receptor subtypes, notably 5-HT₆, where the sulfonyl moiety and piperidine substitution pattern critically influence receptor affinity and selectivity [1]. This compound is primarily utilized as a research tool or chemical intermediate within neuroscience and medicinal chemistry programs [2].

Why 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole Cannot Be Interchanged with Generic 3-Sulfonylindole Analogs


Within the 3-sulfonylindole class, apparently minor structural modifications lead to substantial shifts in pharmacological profiles. The position of the piperidine linkage (e.g., 2-yl vs. 3-yl vs. 4-yl) and the nature of the sulfonyl aryl group (thiophene vs. phenyl vs. pyridinyl) are established determinants of 5-HT receptor subtype affinity and functional activity [1]. Direct substitution with a positional isomer, such as 1-[(piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole, or an aryl sulfonyl analog, such as 3-(phenylsulfonyl)-1-(piperidin-3-ylmethyl)-1H-indole, without empirical validation will likely invalidate comparative pharmacology, as literature demonstrates that these specific structural variables govern receptor binding kinetics and selectivity [2].

Quantitative Differentiation Evidence for 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole


Piperidine Substitution Regioisomerism Dictates 5-HT₆ Binding Affinity Differentiation

The 3-position of the piperidine ring in this compound distinguishes it from the 4-substituted isomer. In the structurally related 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole series, the piperidine attachment point is a critical determinant of 5-HT₆ receptor affinity [1]. While direct Ki values for CAS 651335-42-1 are not publicly disclosed, the 3-ylmethyl isomer is anticipated to exhibit a distinct binding mode compared to the 4-ylmethyl analog, which is commercially available but lacks published 5-HT₆ data. This regiochemical difference is likely to alter the dihedral angle between the indole core and the basic nitrogen, a key parameter for receptor interaction [2].

5-HT6 receptor indole sulfonamide structure-activity relationship

Thiophene-2-sulfonyl vs. Phenylsulfonyl: Aryl Group Modulates Receptor Selectivity Profiles

Replacement of the phenylsulfonyl group with a thiophene-2-sulfonyl moiety introduces a heteroaromatic system that can engage in distinct electronic and steric interactions within the 5-HT₆ binding pocket. In the analogous 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole series, the thiophene analog demonstrated 5-HT₆ affinity (Ki = 1 nM) comparable to the phenyl analog, but with a markedly different selectivity profile against the 5-HT₇ receptor [1]. This suggests that CAS 651335-42-1 may offer a differentiated off-target liability profile compared to its phenylsulfonyl congener, 3-(phenylsulfonyl)-1-(piperidin-3-ylmethyl)-1H-indole.

5-HT6 selectivity sulfonamide thiophene bioisostere

Indole Core Substitution Pattern Confers Class-Level 5-HT₆ Antagonist Activity

The 1,3-disubstituted indole scaffold is a privileged structure for 5-HT₆ receptor antagonism. Patent disclosures explicitly claim 3-sulfonyl-1-(piperidinylmethyl)indoles, including those with thiophene sulfonyl groups, as 5-HT₆ antagonists for CNS disorders [1]. In a related series, 3-(phenylsulfonyl)-1-(piperidin-3-yl)-1H-indole exhibited antagonist activity with an EC₅₀ of 82 nM at human 5-HT₆ receptors [2]. The presence of the thiophene sulfonyl and piperidin-3-ylmethyl groups in CAS 651335-42-1 places it squarely within this pharmacophoric space, suggesting it functions as a 5-HT₆ antagonist or modulator, distinguishing it from indole derivatives lacking the sulfonyl motif.

5-HT6 antagonist indole CNS research tool

Molecular Formula and Physical Property Differentiator for Analytical Reference Standards

The unique molecular formula C₁₈H₂₀N₂O₂S₂ (MW 360.5) distinguishes this compound from common indole analogs used as analytical references. For instance, 1H-Indole, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- has the formula C₂₀H₂₂N₂O₂S (MW 354.5), while 1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole shares the same formula but differs in retention time and fragmentation pattern . These differences are critical for chromatographic method development and impurity profiling.

analytical standard C₁₈H₂₀N₂O₂S₂ quality control

High-Value Research and Industrial Application Scenarios for 1-[(Piperidin-3-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole


5-HT₆ Receptor Antagonist Lead Optimization in CNS Drug Discovery

As a 3-sulfonylindole derivative, this compound serves as a key intermediate or comparator in structure-activity relationship (SAR) studies aimed at optimizing 5-HT₆ receptor antagonists for cognitive disorders. Its thiophene-2-sulfonyl group offers a distinct electronic profile compared to phenyl analogs, enabling exploration of heteroaryl effects on receptor selectivity as demonstrated in the 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole series [1].

Pharmacological Tool for Serotonin Receptor Subtype Profiling

The compound's predicted affinity for 5-HT₆ receptors makes it a candidate for use as a pharmacological tool to dissect the role of 5-HT₆ versus other serotonin receptor subtypes in native tissue or recombinant systems. The piperidin-3-ylmethyl attachment is critical for this activity, as related 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indoles exhibit high selectivity for 5-HT₆ over 5-HT₇ receptors [1].

Analytical Reference Standard for Chromatographic Method Development

The distinct molecular formula C₁₈H₂₀N₂O₂S₂ and the specific substitution pattern of this compound make it suitable as a reference standard for HPLC, LC-MS, or GC-MS method development. It can be used to establish system suitability parameters for the separation of positional isomers such as the piperidin-4-ylmethyl analog .

Chemical Intermediate for Sulfonamide Library Synthesis

The compound's thiophene sulfonyl and piperidine functionalities allow for further derivatization, making it a valuable building block for the synthesis of focused libraries targeting G-protein-coupled receptors (GPCRs) or ion channels. Its structural features align with the general formulas claimed in patents for 5-HT₆ receptor modulators [2].

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